molecular formula C10H12ClFO B8243399 2-Butoxy-1-chloro-3-fluorobenzene

2-Butoxy-1-chloro-3-fluorobenzene

Cat. No.: B8243399
M. Wt: 202.65 g/mol
InChI Key: XCTIKOVWLFAVOF-UHFFFAOYSA-N
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Description

2-Butoxy-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C10H12ClFO. It is a derivative of benzene, where the benzene ring is substituted with butoxy, chloro, and fluoro groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name

2-butoxy-1-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTIKOVWLFAVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-chloro-3-fluorobenzene typically involves the substitution reactions of benzene derivatives. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution with electrophiles such as chlorine and fluorine under specific conditions . The butoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Butoxy-1-chloro-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Butoxy-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The pathways involved in its reactions include the formation of intermediates such as arenium ions in electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-1-chloro-3-fluorobenzene is unique due to the presence of all three substituents (butoxy, chloro, and fluoro) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in research and industry .

Biological Activity

2-Butoxy-1-chloro-3-fluorobenzene, with the chemical formula C10H12ClF, is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. These substituents influence the compound's lipophilicity and reactivity, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance the compound's binding affinity through halogen bonding, which is crucial for modulating protein activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially impacting signal transduction pathways.

Antimicrobial Activity

Research has shown that halogenated compounds often exhibit antimicrobial properties. Studies focusing on similar compounds suggest that this compound could possess antibacterial activity against various pathogens.

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Trifluoromethyl derivatives3.91–15.63Methicillin-resistant S. aureus

Note: The exact MIC for this compound is yet to be determined through empirical studies.

Study on Antibacterial Activity

A study investigating the antibacterial effects of fluorinated compounds found that structural modifications significantly influenced their potency. While specific data on this compound is limited, compounds with similar halogen substitutions demonstrated notable antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Toxicology Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that halogenated benzene derivatives can exhibit cytotoxicity at high concentrations. Future research should focus on determining the cytotoxic effects of this compound in various cell lines.

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